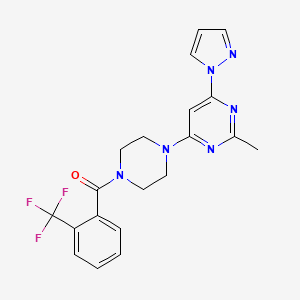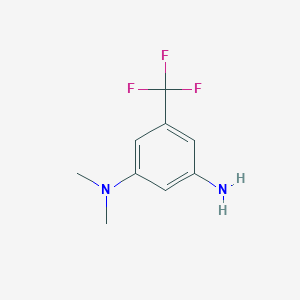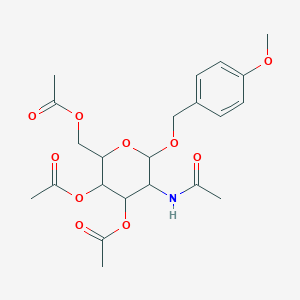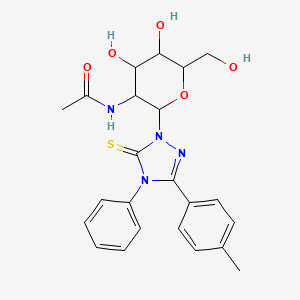
(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms . Piperazine is a six-membered ring containing two nitrogen atoms . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, pyrimidine, and piperazine rings would contribute to the rigidity of the molecule, while the trifluoromethyl group could introduce some electronic and steric effects .Scientific Research Applications
Anticonvulsant Activity
The development of new anticonvulsant drugs is a critical area of pharmaceutical research. A study highlighted a novel compound, closely related to the query compound, showing promise as an anticonvulsant drug candidate. This compound underwent extensive stability assessments under various stress conditions, including high temperature and exposure to strong acids and bases, to determine its suitability as a potential active pharmaceutical ingredient (Severina et al., 2021).
Antibacterial and Antifungal Properties
Research into new antibacterial and antifungal agents continues to be a priority due to the rise of drug-resistant pathogens. A study synthesized novel derivatives, including compounds similar to the query compound, and tested them against various bacterial and fungal strains. These compounds exhibited significant antibacterial and antifungal activity, suggesting their potential as new antimicrobial agents (Sanjeeva et al., 2022).
Antagonist Actions at Cannabinoid Receptors
Another area of interest is the development of antagonists for cannabinoid receptors, which has implications in the treatment of addiction and metabolic disorders. A study explored the molecular interaction of a compound structurally related to the query compound, demonstrating its potent and selective antagonist activity at the CB1 cannabinoid receptor (Shim et al., 2002).
Antimicrobial and Anticancer Activities
The search for compounds with both antimicrobial and anticancer activities is a fruitful area of drug development. A series of compounds, including those structurally similar to the query compound, were synthesized and showed not only antimicrobial activity but also anticancer properties in vitro. These findings indicate the potential of these compounds in developing new treatments for cancer and infectious diseases (Hafez et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-25-17(13-18(26-14)29-8-4-7-24-29)27-9-11-28(12-10-27)19(30)15-5-2-3-6-16(15)20(21,22)23/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWCAUQOJCXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(2-fluoro-3-methylphenyl)acetamide](/img/structure/B2982484.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)
![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)
![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)



![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)



![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)
![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)
